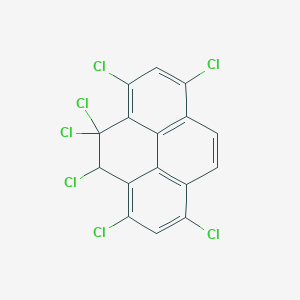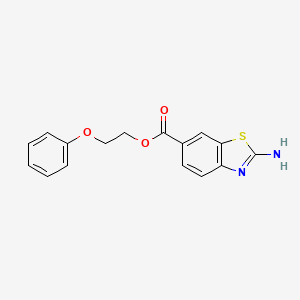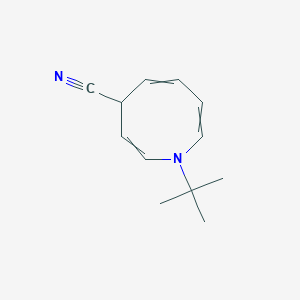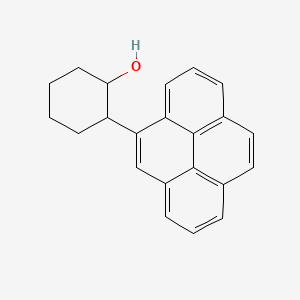
1,3,4,4,5,6,8-Heptachloro-4,5-dihydropyrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,4,4,5,6,8-Heptachloro-4,5-dihydropyrene is a chlorinated organic compound known for its stability and persistence in the environment. It is part of the organochlorine family, which includes many compounds used historically as pesticides. The compound’s structure features multiple chlorine atoms, contributing to its chemical stability and resistance to degradation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4,4,5,6,8-Heptachloro-4,5-dihydropyrene typically involves the chlorination of pyrene derivatives. The process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually conducted under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions on the pyrene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to manage the exothermic nature of the chlorination reaction. Safety measures are crucial due to the toxic nature of chlorine gas and the potential for hazardous by-products.
化学反应分析
Types of Reactions
1,3,4,4,5,6,8-Heptachloro-4,5-dihydropyrene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various chlorinated pyrene derivatives.
Reduction: Reduction reactions can remove chlorine atoms, leading to less chlorinated products.
Substitution: Chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or ammonia.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield chlorinated quinones, while reduction can produce partially dechlorinated pyrene derivatives.
科学研究应用
1,3,4,4,5,6,8-Heptachloro-4,5-dihydropyrene has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of chlorination on the electronic properties of polycyclic aromatic hydrocarbons.
Biology: The compound’s interactions with biological systems are studied to understand its potential toxicological effects.
Medicine: Research into its potential as a therapeutic agent is ongoing, particularly in the context of its interactions with cellular receptors.
Industry: It is used in the development of materials with specific chemical resistance properties.
作用机制
The mechanism by which 1,3,4,4,5,6,8-Heptachloro-4,5-dihydropyrene exerts its effects involves its interaction with cellular components. The compound can bind to proteins and DNA, potentially disrupting normal cellular functions. Its high chlorine content makes it particularly effective at penetrating cell membranes and interacting with intracellular targets.
相似化合物的比较
Similar Compounds
Heptachlor: Another chlorinated compound used historically as a pesticide.
Chlordane: A related organochlorine compound with similar chemical properties.
Dieldrin: Another persistent organochlorine pesticide.
Uniqueness
1,3,4,4,5,6,8-Heptachloro-4,5-dihydropyrene is unique due to its specific chlorination pattern, which imparts distinct chemical and physical properties. Its stability and resistance to degradation make it particularly useful in research and industrial applications where long-lasting effects are desired.
属性
CAS 编号 |
105568-42-1 |
|---|---|
分子式 |
C16H5Cl7 |
分子量 |
445.4 g/mol |
IUPAC 名称 |
1,3,4,5,5,6,8-heptachloro-4H-pyrene |
InChI |
InChI=1S/C16H5Cl7/c17-7-3-9(19)13-11-5(7)1-2-6-8(18)4-10(20)14(12(6)11)16(22,23)15(13)21/h1-4,15H |
InChI 键 |
ASGFTATTYKLYHE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C3C4=C1C(=CC(=C4C(C(C3=C(C=C2Cl)Cl)(Cl)Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[4-(3-Ethyl-2,6-dioxopiperidin-3-yl)phenyl]propanamide](/img/structure/B14318643.png)


![N~1~,N~1'~-[Methylenedi(4,1-phenylene)]bis(N~4~-phenylbut-2-enediamide)](/img/structure/B14318656.png)
![3-Oxo-N-phenyl-2-[(trifluoromethyl)sulfanyl]butanamide](/img/structure/B14318667.png)



![Trimethyl{[(thiophen-2-yl)acetyl]oxy}stannane](/img/structure/B14318688.png)


![1-Methyl-4-{[(naphthalen-1-yl)carbamoyl]amino}pyridin-1-ium iodide](/img/structure/B14318714.png)
